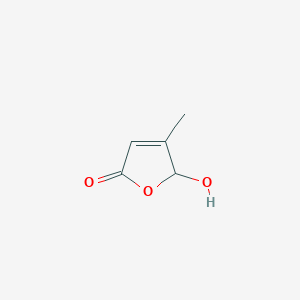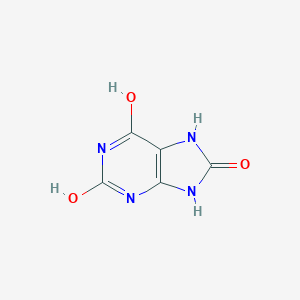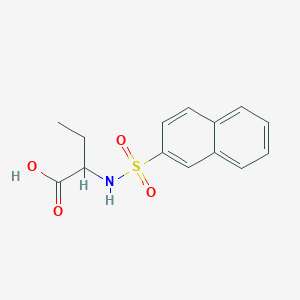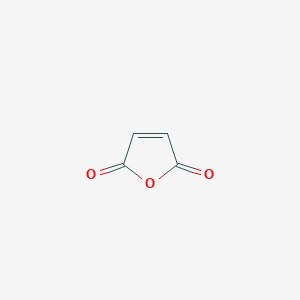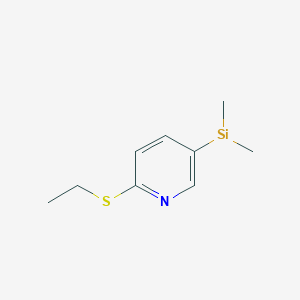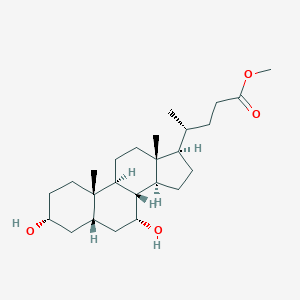
Methyl chenodeoxycholate
概要
説明
Methyl chenodeoxycholate is a derivative of chenodeoxycholic acid (CDCA), which is a bile acid naturally produced in the liver. It is modified from its parent compound through the methylation of specific hydroxyl groups. This modification can significantly alter the compound's biological activity and its potential therapeutic applications. For instance, methylation of the 7-hydroxyl group of CDCA has been found to dramatically increase its potency as an agonist for the TGR5 receptor, which is implicated in various metabolic and inflammatory diseases .
Synthesis Analysis
The synthesis of methyl chenodeoxycholate derivatives can be achieved through a series of chemical reactions starting from readily available CDCA. A notable example of this is the synthesis of squalamine, a compound with potential biomedical applications, from methyl chenodeoxycholanate. This synthesis involves a sequence of nine steps, including key reactions such as improved dehydrogenation, conjugate reduction, and asymmetric isopropylation of an aldehyde intermediate . The process highlights the importance of stereochemistry and the need for selective reactions to obtain the desired methylated product.
Molecular Structure Analysis
The molecular structure of methyl chenodeoxycholate is characterized by the presence of methyl groups attached to the steroid backbone of chenodeoxycholic acid. These modifications can occur at various positions, such as the 3-alpha or 7-alpha hydroxyl groups. The precise location and number of methyl groups can significantly influence the molecule's three-dimensional conformation and, consequently, its interaction with biological targets such as the TGR5 receptor .
Chemical Reactions Analysis
Methyl chenodeoxycholate can participate in various chemical reactions, particularly those involving its functional groups. For example, the methylation process itself can be achieved using different reagents. While diazomethane has been traditionally used for methylation, it can lead to the formation of artifacts. An alternative reagent, 2,2-dimethoxypropane, has been shown to be a preferred methylating agent for chenodeoxycholic acid, as it does not produce detectable artifacts . This highlights the importance of choosing appropriate reagents to achieve clean and specific chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl chenodeoxycholate are influenced by its molecular structure. The presence of additional methyl groups can affect properties such as solubility, melting point, and reactivity. These properties are crucial for the compound's behavior in biological systems and its potential as a therapeutic agent. For example, increased solubility can enhance the bioavailability of the compound, while increased reactivity with the TGR5 receptor can improve its efficacy in treating diseases related to receptor activity .
科学的研究の応用
Selective Modulation of G-Protein Coupled Receptors
Methyl chenodeoxycholate derivatives, specifically 23-alkyl-substituted and 6,23-alkyl-disubstituted derivatives, have been identified as potent and selective agonists of TGR5, a G-protein coupled receptor for bile acids. These derivatives, through methylation, show marked selectivity for TGR5 over other receptors like FXR, offering insight into pharmacological differentiation of genomic versus nongenomic effects mediated by bile acid derivatives (Pellicciari et al., 2007).
Enhancement of TGR5 Receptor Potency
Research on chenodeoxycholic acid (CDCA) derivatives has shown that modifications, such as methylation of the 7-hydroxyl group of CDCA, can significantly increase the potency of TGR5 agonists. This highlights the potential for developing therapeutics for conditions like type 2 diabetes, obesity, and inflammatory bowel disease (Nakhi et al., 2019).
Controlled Drug Delivery and IBS Treatment
Sodium chenodeoxycholate (CDC) has demonstrated clinical efficacy in treating irritable bowel syndrome with constipation. Novel release matrix systems based on hydroxypropyl methylcellulose (HPMC) for sustained release of CDC have been developed, aiming to treat constipation while mitigating abdominal pain observed in clinical trials (Steiger et al., 2020).
Mitochondrial Permeability and Liver Injury Studies
Chenodeoxycholate (CDCA) is implicated in cholestatic liver injury. Studies have explored the role of membrane fluidity and cytochrome c release in CDCA-induced mitochondrial permeability transition (MPT), and the preventive role of certain drugs in this context (Rolo et al., 2003).
Photovoltaic Applications in Solar Cells
Research has explored how the adsorbent chenodeoxycholate, when co-grafted with a sensitizer onto TiO2 nanocrystals, alters the photovoltaic performance of dye-sensitized solar cells. This study highlights the versatile applications of chenodeoxycholate beyond medical science (Neale et al., 2005).
Effects on Human Pancreatic Duct Cells
Bile acids like chenodeoxycholate (CDC) have been studied for their effects on human pancreatic duct cells, particularly in relation to the stimulation of apical anion exchange and HCO3− secretion. These studies are crucial for understanding the physiological roles of bile acids in the pancreas (Ignáth et al., 2009).
Chemical Transformations and Metabolism Studies
The chemical transformations of selected bile acids, including chenodeoxycholic acid, have been surveyed for their role in the synthesis of steroid hormones, vitamins, and therapeutic agents. Such studies contribute to understanding the biochemistry and potential pharmacological applications of bile acids (Kuhajda et al., 2006).
Inhibition of Clostridium Difficile Spore Germination
Chenodeoxycholate has been identified as an inhibitor of Clostridium difficile spore germination. This discovery is vital in the context of bacterial infections and potential therapeutic applications (Sorg & Sonenshein, 2008).
作用機序
Target of Action
Methyl chenodeoxycholate, a derivative of chenodeoxycholic acid (CDCA), primarily targets the liver cells . In humans, CDCA is the physiological ligand for the bile acid sensor farnesoid X receptor (FXR) . FXR plays a crucial role in regulating bile acid synthesis, transport, and metabolism .
Mode of Action
Methyl chenodeoxycholate interacts with its targets by suppressing hepatic synthesis of both cholesterol and cholic acid . It gradually replaces cholic acid and its metabolite, deoxycholic acid, in an expanded bile acid pool . This interaction leads to a decrease in the formation of gallstones .
Biochemical Pathways
The primary biochemical pathway affected by methyl chenodeoxycholate is the bile acid synthesis pathway . In liver cells, CDCA is conjugated with glycine or taurine to form two bile salts, Glyco-CDCA and Tauro-CDCA, before being released into the bile ducts . In the intestine, CDCA is further metabolized to generate a 7β epimer, i.e., the ursodeoxycholic acid (UDCA), or dehydroxylate to generate lithocolic acid (LCA) .
Pharmacokinetics
The pharmacokinetics of methyl chenodeoxycholate involves its absorption, distribution, metabolism, and excretion (ADME). It is synthesized in the liver from cholesterol . After synthesis, it is conjugated with either taurine or glycine, forming bile salts before being released into the bile ducts . In the intestine, it is further metabolized
Result of Action
The primary result of methyl chenodeoxycholate’s action is the reduction of cholesterol levels in the bile, which helps dissolve gallstones that are predominantly made of cholesterol . It also reduces the amount of other bile acids that can be harmful to liver cells when levels are elevated .
Action Environment
The action of methyl chenodeoxycholate can be influenced by various environmental factors. For instance, the prevalence of cholelithiasis (gallstones) has increased considerably over the twentieth century, paralleling the increased prevalence of overweight, obesity, diabetes, and metabolic syndrome . These conditions can potentially affect the efficacy and stability of methyl chenodeoxycholate.
Safety and Hazards
Methyl Chenodeoxycholate is classified as having Acute Toxicity, Oral (Category 5), Skin Irritation (Category 2), and Eye Damage/Irritation (Category 2A) . It may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is advised to wear protective gloves/protective clothing/eye protection/face protection when handling this substance .
特性
IUPAC Name |
methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21-,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQROVWZGGDYSW-IFJDUOSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl chenodeoxycholate | |
CAS RN |
3057-04-3 | |
| Record name | Methyl chenodoxycholate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003057043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL CHENODEOXYCHOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48O35JP4YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing 5α-cholestane-3α,7α,25-triol and its relation to methyl chenodeoxycholate?
A1: Researchers synthesized 5α-cholestane-3α,7α,25-triol and 5α-analogs of 3α,7α-dihydroxy-5β-cholane-24-carboxylic acid to investigate the structural requirements for maximal activity with hepatic microsomal steroid 12α-hydroxylase. [] This enzyme plays a crucial role in bile acid biosynthesis. Methyl chenodeoxycholate, a naturally occurring bile acid, served as a starting material for these syntheses. The modifications aimed to understand how structural changes in bile acids, particularly the stereochemistry at the 5th carbon atom, affect their interaction with enzymes involved in bile acid metabolism.
Q2: Can you elaborate on the isolation and identification of methyl chenodeoxycholate from natural sources?
A3: Methyl chenodeoxycholate, alongside other bile acid methyl esters, has been successfully isolated from ox bile salt preparations using silica gel chromatography coupled with infrared spectrometry. [] This method allowed researchers to separate and identify different bile acid components present in a complex mixture.
Q3: What is the metabolic fate of 5α-cholestan-3β-ol in hyperthyroid rats and how does it relate to allochenodeoxycholic acid?
A4: Studies in hyperthyroid rats revealed that administered 5α-cholestan-3β-ol is metabolized and excreted in bile, with allochenodeoxycholic acid identified as a key metabolite. [] This finding suggests that allochenodeoxycholic acid, a bile acid, is part of the metabolic pathway of 5α-cholestan-3β-ol in hyperthyroid rats. This research sheds light on the complex metabolic processes involving bile acids and their precursors.
Q4: Describe the synthesis and structural characterization of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters, including methyl chenodeoxycholate.
A5: Researchers synthesized novel 2,2'-bipyridine-4,4'-dicarboxylates of various bile acid methyl esters, including methyl chenodeoxycholate (2b), by reacting 2,2'-bipyridine-4,4'-dicarboxylic acid (1) with the corresponding bile acid methyl esters. [] The structures of these conjugates were confirmed through 1D 1H and 13C NMR, 2D PFG 1H, 13C HMQC, and MALDI TOF MS analyses. [] These conjugates are of interest due to their potential to form complexes with transition metal ions, offering potential applications in molecular recognition. []
Q5: How does the stereochemistry of hydroxyl groups in methyl chenodeoxycholate and similar compounds influence their oxidation with different reagents?
A6: Methyl chenodeoxycholate, along with methyl deoxycholate, were used as model compounds to investigate the selectivity of 16 different oxidizing agents towards axial and equatorial hydroxyl groups. [] This research revealed that nitroxide-radical-based reagents preferentially oxidize equatorial hydroxyl groups, while Stevens or Dess-Martin reagents favor the oxidation of axial hydroxyl groups. [] These findings highlight the importance of considering stereochemistry when selecting oxidizing agents for specific synthetic transformations.
Q6: What insights can we gain from analyzing the fatty acid composition of cholesteryl esters and free fatty acids found in Argentine bezoar, which also contains methyl chenodeoxycholate?
A7: The presence of methyl chenodeoxycholate in Argentine bezoar, alongside cholesteryl esters and free fatty acids, prompted researchers to analyze the fatty acid profiles of these components. [] By converting them into their respective methyl esters and analyzing them using gas chromatography and mass spectrometry, researchers found that the mixtures primarily consisted of C14 to C18 fatty acid esters, with palmitate and stearate being the major components. [] This analysis provides valuable information about the lipid composition of Argentine bezoar and its potential biological significance.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
